molecular formula C25H28Cl2N4O2 B8100751 4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one

4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one

Cat. No.: B8100751
M. Wt: 487.4 g/mol
InChI Key: WZJUACDPTWDYSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OTSSP167 involves several steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of OTSSP167 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

OTSSP167 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

OTSSP167 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cellular assays to investigate the role of kinases in cell proliferation and apoptosis.

    Medicine: Potential therapeutic agent for targeting cancer cells due to its ability to inhibit multiple kinases involved in tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

OTSSP167 exerts its effects by inhibiting multiple kinases, including AURKA, AURKB, and MELK. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OTSSP167 include other kinase inhibitors such as:

Uniqueness

OTSSP167 is unique due to its broad-spectrum kinase inhibition, targeting multiple kinases simultaneously. This makes it a versatile tool in research and potential therapeutic applications, offering advantages over more selective inhibitors that target only a single kinase .

Properties

IUPAC Name

4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,30H,4-7,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUACDPTWDYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)NC2=C1NC4CCC(CC4)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)NC2=C1NC4CCC(CC4)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.